

Application Notes and Protocols: 2-(1-hydroxypentyl)benzoic Acid as a Chemical Intermediate

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Compound of Interest

Compound Name: 2-(1-hydroxypentyl)benzoic Acid

Cat. No.: B1679060

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Introduction

2-(1-hydroxypentyl)benzoic acid is a key chemical intermediate, notably recognized as a ring-opened derivative and metabolite of 3-n-butylphthalide (NBP), a compound investigated for its neuroprotective properties. This benzoic acid derivative serves as a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of cardiovascular and cerebrovascular diseases. Its structure, featuring a carboxylic acid, a secondary alcohol, and a lipophilic pentyl chain, offers multiple points for chemical modification, enabling the development of derivatives with tailored pharmacological profiles.

These application notes provide an overview of the synthesis of **2-(1-hydroxypentyl)benzoic acid** and its utilization in the preparation of bioactive molecules. Detailed experimental protocols for its synthesis and subsequent derivatization are presented, alongside a summary of the biological activities and associated signaling pathways of compounds derived from this intermediate.

Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C12H16O3	PubChem
Molecular Weight	208.25 g/mol	PubChem
IUPAC Name	2-(1-hydroxypentyl)benzoic acid	PubChem
CAS Number	380905-48-6	PubChem
Appearance	White to off-white solid	Assumed from derivatives
Solubility	Soluble in organic solvents like methanol, ethanol, and THF	Inferred from reaction conditions

Synthesis of 2-(1-hydroxypentyl)benzoic Acid

There are two primary synthetic routes to obtain **2-(1-hydroxypentyl)benzoic acid**: the hydrolysis of 3-n-butylphthalide and the Grignard reaction with 2-formylbenzoic acid.

Experimental Protocol 1: Synthesis via Hydrolysis of 3-n-butylphthalide

This protocol is based on the alkaline hydrolysis of the lactone ring of 3-n-butylphthalide.

Materials:

- 3-n-butylphthalide
- Sodium hydroxide (NaOH)
- Tetrahydrofuran (THF)
- Water (H₂O)
- Hydrochloric acid (HCl) (for acidification)
- Ethyl acetate (for extraction)

- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- In a round-bottom flask, dissolve 3-n-butylphthalide (1 equivalent) in a mixture of tetrahydrofuran and water.
- Add sodium hydroxide (1.1 equivalents) to the solution.
- Heat the reaction mixture to 60°C and stir for 3 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, remove the THF under reduced pressure.
- Cool the aqueous residue in an ice bath and acidify to pH 2-3 with hydrochloric acid.
- Extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Illustrative):

Starting Material	Reagents	Solvent	Reaction Time	Temperature	Yield
6-bromo-3-butyl-1(3H)-isobenzofuranone (3.5 g)	NaOH (520 mg)	THF (40 mL), H ₂ O (8 mL)	3 h	60°C	Not specified

Note: This data is for a structurally related bromo-derivative and serves as a reference for reaction conditions.[\[1\]](#)

Experimental Protocol 2: Synthesis via Grignard Reaction

This protocol involves the reaction of a Grignard reagent, butylmagnesium bromide, with 2-formylbenzoic acid.

Materials:

- Magnesium turnings
- 1-Bromobutane
- Anhydrous diethyl ether or THF
- 2-Formylbenzoic acid
- Hydrochloric acid (HCl) (for workup)
- Ethyl acetate (for extraction)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction.
- Add a solution of 1-bromobutane (1.1 equivalents) in anhydrous diethyl ether dropwise to the magnesium turnings.
- Maintain a gentle reflux until most of the magnesium has reacted.
- Grignard Reaction: Cool the Grignard reagent to 0°C.
- Dissolve 2-formylbenzoic acid (1 equivalent) in anhydrous THF and add it dropwise to the Grignard reagent.

- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride, followed by 1M HCl.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate under reduced pressure to obtain the crude product.
- Purify by column chromatography on silica gel.

Use as a Chemical Intermediate: Synthesis of Derivatives

2-(1-hydroxypentyl)benzoic acid is a valuable intermediate for synthesizing derivatives with potential therapeutic activities. An example is the synthesis of (±)-Sodium 5-bromo-2-(α-hydroxypentyl) benzoate.

Experimental Protocol 3: Synthesis of (±)-Sodium 5-bromo-2-(α-hydroxypentyl) benzoate

This protocol describes the synthesis of a sodium salt derivative from the corresponding bromo-lactone.

Materials:

- 6-bromo-3-butyl-1(3H)-isobenzofuranone
- Sodium hydroxide (NaOH)
- Tetrahydrofuran (THF)
- Water (H₂O)

Procedure:

- To a crystallizer, add 6-bromo-3-butyl-1(3H)-isobenzofuranone (3.5 g) and sodium hydroxide (520 mg).^[1]
- Add 40 mL of tetrahydrofuran and 8 mL of water.^[1]
- Heat the mixture in a water bath at 60°C and stir for 3 hours.^[1]
- After the reaction is complete, distill off the entire solvent under reduced pressure at 60°C to obtain the amorphous sodium 5-bromo-2-(α -hydroxypentyl)benzoate salt.^[1]

Biological Activity and Signaling Pathways of Derivatives

Derivatives of **2-(1-hydroxypentyl)benzoic acid**, being analogs of NBP metabolites, are investigated for their neuroprotective and cardioprotective effects. The therapeutic potential is often linked to their ability to modulate signaling pathways involved in cellular stress, inflammation, and survival.

Neuroprotective Effects

The neuroprotective effects of NBP and its derivatives are attributed to their multi-target actions, which include reducing oxidative stress, inhibiting apoptosis, and suppressing inflammation. Key signaling pathways implicated include:

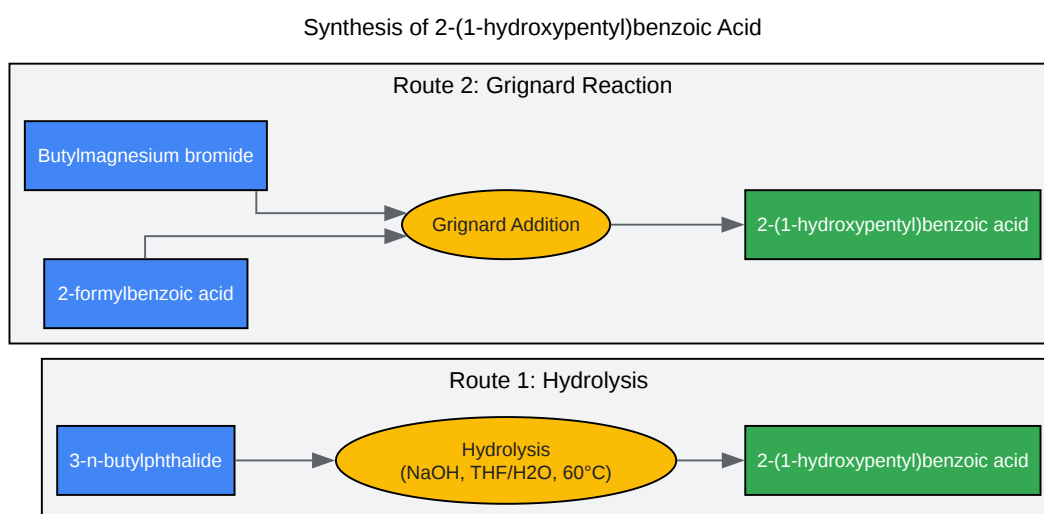
- **BDNF/TrkB/Akt Pathway:** This pathway is crucial for neuronal survival, growth, and differentiation. NBP has been shown to upregulate the expression of Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tyrosine kinase B (TrkB), leading to the activation of the downstream kinase Akt. Activated Akt, in turn, promotes cell survival by inhibiting pro-apoptotic proteins.^{[2][3]}
- **Nrf2/ARE Pathway:** The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and detoxification genes. Under conditions of oxidative stress, NBP and its derivatives can promote the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the expression of protective enzymes.^[4]

- **NF-κB Pathway:** The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In the context of neuroinflammation, activation of this pathway leads to the production of pro-inflammatory cytokines. NBP has been shown to inhibit the activation of NF-κB, thereby reducing the inflammatory response in the brain.[4][5]

Cardioprotective Effects

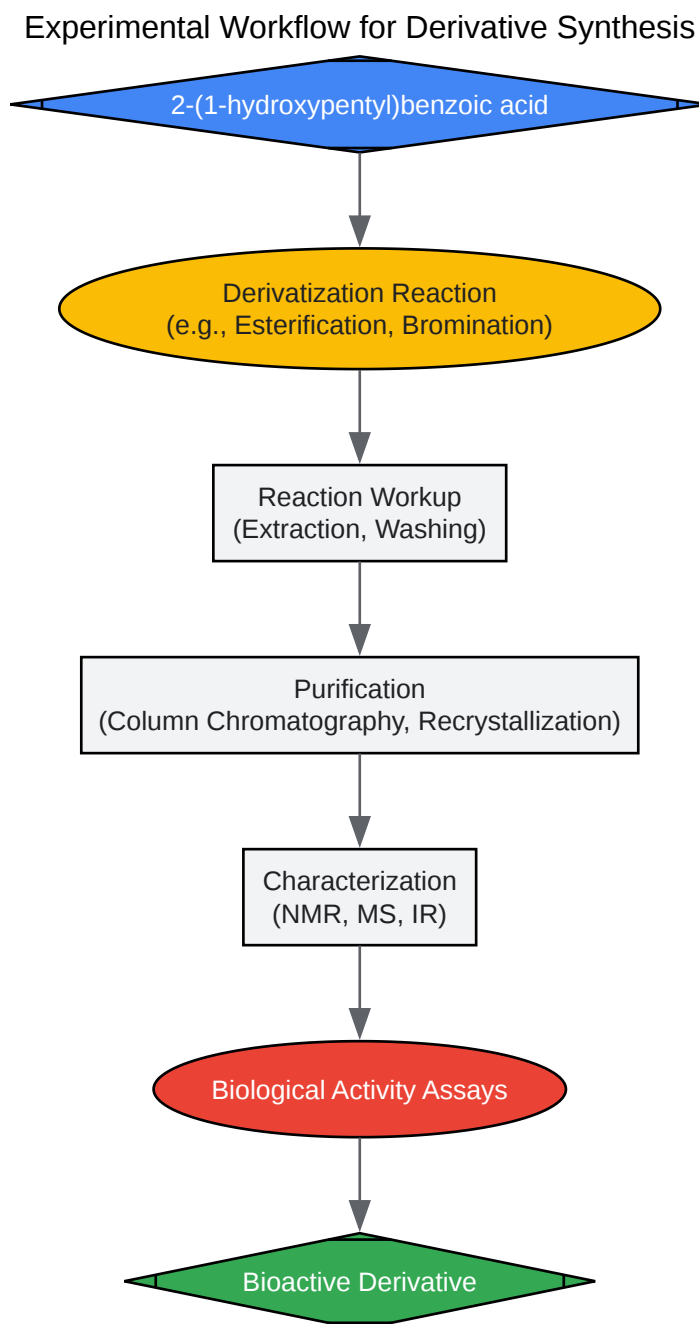
A bromo-derivative, (±)-Sodium 5-bromo-2-(α-hydroxypentyl) benzoate, has been investigated for its cardioprotective effects against ischemia-reperfusion injury. The proposed mechanism involves the inhibition of the 12/15-lipoxygenase-2 (12/15-LOX-2) enzyme, which is involved in oxidative stress and inflammatory processes in the heart.[6]

Visualizations



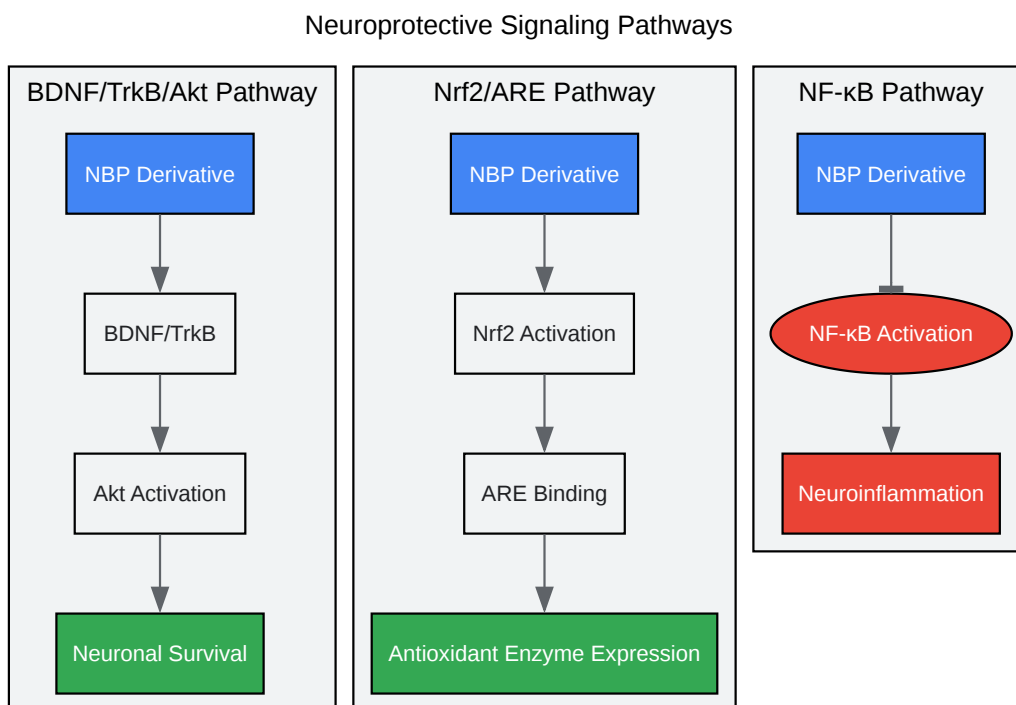
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Caption: Synthetic routes to **2-(1-hydroxypentyl)benzoic acid**.



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Caption: General workflow for the synthesis and evaluation of derivatives.



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Caption: Key signaling pathways modulated by NBP and its derivatives.

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